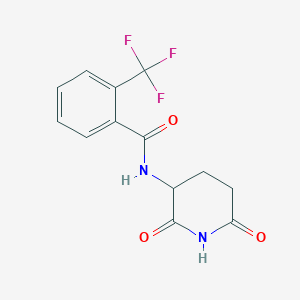![molecular formula C16H15N3O2 B7558865 N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide, also known as NOB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. NOB belongs to the class of benzamide derivatives, which have been investigated for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide is not fully understood, but it has been suggested that this compound exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. Additionally, this compound has been found to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
This compound has been found to exert diverse biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to possess antiviral activity against several viruses, including HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide in lab experiments is its potential as a therapeutic agent in various diseases, such as cancer, inflammation, and viral infections. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for use in lab experiments. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide, including:
1. Investigating the potential of this compound as a therapeutic agent in other diseases, such as autoimmune disorders and neurological disorders.
2. Studying the mechanism of action of this compound in more detail to understand its biological effects.
3. Developing more efficient synthesis methods for this compound to increase its accessibility for use in lab experiments.
4. Investigating the pharmacokinetics and bioavailability of this compound to optimize its therapeutic potential.
5. Exploring the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound with diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. The synthesis method of this compound involves a multistep process, and it has been extensively studied for its potential as a therapeutic agent in various diseases. The mechanism of action of this compound is not fully understood, but it has been suggested that this compound exerts its biological effects through the inhibition of various signaling pathways. This compound has been found to possess diverse biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. Finally, there are several future directions for the research on this compound, including investigating its potential as a therapeutic agent in other diseases and developing more efficient synthesis methods.
Métodos De Síntesis
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide can be synthesized through a multistep process involving the reaction of 2-aminobenzamide with 2-bromoacetophenone, followed by cyclization with formic acid and subsequent reaction with 2-aminomethylimidazole. The final product is obtained through purification and recrystallization steps.
Aplicaciones Científicas De Investigación
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide has been studied extensively for its potential as a therapeutic agent in various diseases, such as cancer, inflammation, and viral infections. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been investigated for its antiviral activity against several viruses, including HIV and HCV.
Propiedades
IUPAC Name |
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15(12-5-2-1-3-6-12)18-13-7-4-8-14(11-13)19-10-9-17-16(19)21/h1-8,11H,9-10H2,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJDBFNWNQBBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

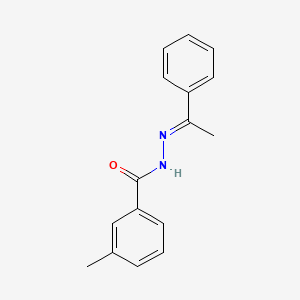
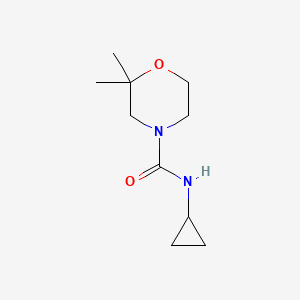
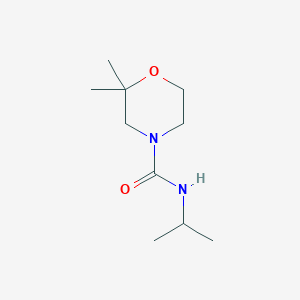

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
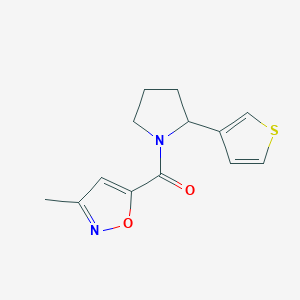
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)

